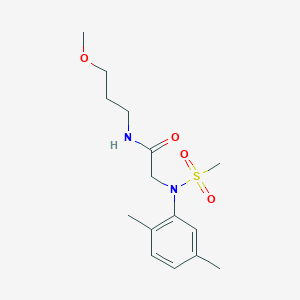![molecular formula C15H13BrN2O2 B3917985 N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)
N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide
Übersicht
Beschreibung
N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is also known as BB-Cl-Amidine, and it has been synthesized using various methods.
Wirkmechanismus
BB-Cl-Amidine inhibits the activity of PAD4 by binding to its active site, which prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues. This process is known as citrullination, and it plays a role in the development of autoimmune diseases. By inhibiting this process, BB-Cl-Amidine can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects
BB-Cl-Amidine has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. In a study conducted on mice with collagen-induced arthritis, BB-Cl-Amidine was found to reduce inflammation and joint damage. BB-Cl-Amidine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
BB-Cl-Amidine has several advantages for lab experiments, including its high purity and stability. However, this compound is highly reactive and can be toxic in high concentrations. Therefore, it is important to handle BB-Cl-Amidine with care and use appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the research on BB-Cl-Amidine. One potential application for this compound is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BB-Cl-Amidine could also be used as a tool to study the role of PAD4 in the development of these diseases. Additionally, further research could explore the potential of BB-Cl-Amidine as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease.
In conclusion, N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide, or BB-Cl-Amidine, is a chemical compound that has potential applications in medicine and pharmaceuticals. This compound has been synthesized using various methods and has been found to inhibit the activity of PAD4, an enzyme that plays a role in the development of autoimmune diseases. BB-Cl-Amidine has anti-inflammatory properties and has shown promise as a potential therapeutic agent for inflammatory diseases. Future research could explore the potential of BB-Cl-Amidine in the treatment of various diseases and as a tool for studying the role of PAD4 in disease development.
Wissenschaftliche Forschungsanwendungen
BB-Cl-Amidine has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been found to inhibit the activity of protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BB-Cl-Amidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-5-7-11(8-6-10)14(17)18-20-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRYNHGLVFEFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



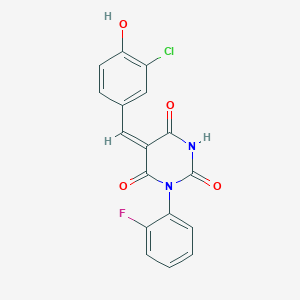
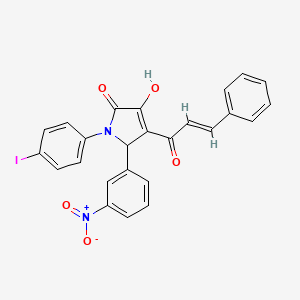
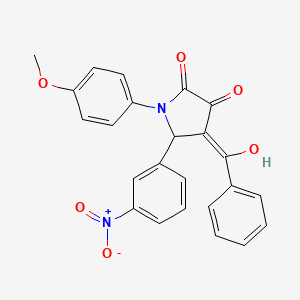
![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3917925.png)
![6-methyl-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B3917944.png)
![2-(4-isopropylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3917953.png)
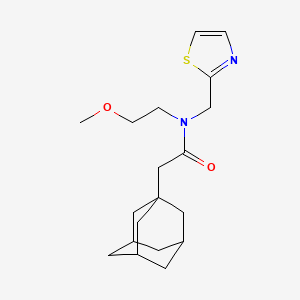
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
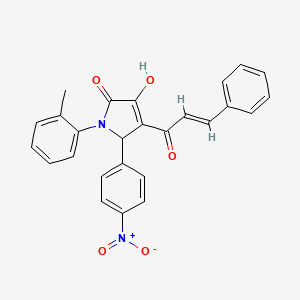
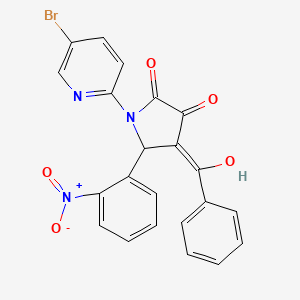
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)
![methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3918006.png)
